1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene
Description
Properties
Molecular Formula |
C7H4Cl2F2 |
|---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1,2-dichloro-4-fluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,3H2 |
InChI Key |
CIGWNXKTGVKNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)CF |
Origin of Product |
United States |
Preparation Methods
Fluorination of Chloromethyl Precursors
A prominent route involves the conversion of a chloromethyl group to fluoromethyl using potassium fluoride (KF) in the presence of PTCs. For example, 1,2-dichloro-4-fluoro-5-(chloromethyl)benzene undergoes nucleophilic substitution with KF in sulfolane at 150–200°C, yielding the fluoromethyl derivative. This method mirrors protocols described for analogous trifluoromethyl ketones, where quaternary ammonium salts enhance fluoride ion reactivity.
Reaction Conditions
Directed ortho-Metalation for Regioselective Chlorination
Directed ortho-metalation (DoM) strategies enable precise chlorination at positions 1 and 2. Using a directing group such as a nitro or trifluoromethyl moiety, lithiation at low temperatures (-78°C) followed by quenching with chlorine electrophiles generates the dichlorinated backbone. Subsequent removal of the directing group and fluorination at position 4 completes the core structure.
Sequential Nitration and Reduction Pathways
Nitration as a Directing Strategy
Nitration of 1,2-dichloro-4-fluorobenzene introduces a nitro group at position 5, which directs subsequent fluoromethylation. Hydrogenation of the nitro group to an amine, followed by diazotization and fluoromethylation via a Sandmeyer-type reaction, affords the target compound.
Key Steps
- Nitration : Fuming HNO₃ in H₂SO₄ at 50–60°C.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) to convert nitro to amine.
- Diazotization : NaNO₂/H₂SO₄ to form diazonium salt.
- Fluoromethylation : CuCN/KF for radical fluoromethyl introduction.
Radical Fluoromethylation Techniques
Radical-mediated processes offer an alternative for introducing the fluoromethyl group. Using diethyl fluoromalonate as a fluoromethyl source and azo initiators (e.g., AIBN), photochemical or thermal initiation generates fluoromethyl radicals that couple with the aromatic ring. This method avoids harsh acidic conditions but requires careful optimization to minimize polysubstitution.
Optimized Parameters
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Halogen Exchange (KF/PTC) | 70–85% | High selectivity, scalable | Requires high-temperature conditions |
| Directed Metalation | 50–65% | Excellent regiocontrol | Multi-step, sensitive intermediates |
| Radical Fluoromethylation | 60–75% | Avoids acidic conditions | Moderate yields, side reactions |
The halogen exchange route emerges as the most practical for industrial-scale synthesis due to its robustness and higher yields. However, radical methods provide a viable alternative for lab-scale production where temperature sensitivity is a concern.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce additional halogenated compounds .
Scientific Research Applications
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form sigma complexes with electrophiles, leading to various substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1,2-Dichloro-4-fluoro-5-methoxybenzene (CAS 1806354-97-1): Replacing the fluoromethyl group with a methoxy (-OCH3) group introduces an electron-donating substituent. Methoxy groups also increase steric bulk, which may hinder interactions in biological systems .
1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene (CAS 1803857-97-7) :
The substitution of chlorine with methoxy groups and iodine alters both electronic and steric profiles. Iodo substituents enhance molecular weight (296.08 g/mol vs. 215.01 g/mol for the target compound) and polarizability, making this derivative suitable for applications in radiochemistry or as a heavy-atom catalyst. However, methoxy groups reduce the compound’s stability under acidic conditions compared to halogenated analogs .
Bioactivity and Agrochemical Relevance
- Trifluoromethyl Pyridine Derivatives (e.g., Compounds E18 and E27): Studies on trifluoromethyl pyridine-based insecticides demonstrate that electron-withdrawing groups at positions 2 and 4 of aromatic rings enhance bioactivity. For example, avermectin-like activity (LC50 ~29.6 mg L⁻¹) is achievable with optimized substituent bulk and electronics .
- Chlorpyrifos Analogues: Chlorpyrifos, a organophosphate insecticide (87% efficacy at 250 mg L⁻¹), is outperformed by fluorinated benzene derivatives with fluoromethyl groups, which exhibit >80% activity at the same concentration. This highlights the fluoromethyl group’s role in enhancing lipid solubility and membrane penetration .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity (LC50, mg L⁻¹) | LogP |
|---|---|---|---|---|---|
| 1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene | C7H4Cl2F2 | 215.01 | Cl, Cl, F, -CH2F | Not reported | ~2.5 |
| 1,2-Dichloro-4-fluoro-5-methoxybenzene | C7H5Cl2FO | 209.02 | Cl, Cl, F, -OCH3 | Not reported | ~1.8 |
| 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene | C9H10FIO2 | 296.08 | -OCH3, -OCH3, I, -CH2F | Not reported | ~2.1 |
| Avermectin (Reference) | C48H72O14 | 872.50 | Macrocyclic lactone | 29.6 (Mythimna separata) | ~4.0 |
Q & A
Q. What are the recommended synthetic routes for 1,2-dichloro-4-fluoro-5-(fluoromethyl)benzene, and how can reaction conditions be optimized?
A practical approach involves adapting methodologies for structurally similar halogenated aromatics. For example, refluxing with sodium hypochlorite in aqueous HCl (as used for 2,4-dichloro-5-fluorobenzoic acid synthesis) could be modified for introducing fluoromethyl groups. Stepwise optimization of reaction parameters (temperature, stoichiometry of Cl/F sources, and catalyst selection) is critical. Monitoring via TLC or GC-MS ensures intermediate stability and product purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substitution patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹). For analogs like 4-(2,4-dichlorobenzoyl)-7-fluoro-benzodiazepinone, InChI keys and structural validation via X-ray crystallography enhance reliability .
Q. What safety protocols are essential for handling halogenated benzene derivatives like this compound?
Use PPE (gloves, goggles, fume hood) to mitigate inhalation and dermal exposure risks. Storage in airtight containers under inert gas prevents decomposition. Emergency response protocols (e.g., spill neutralization with sodium bicarbonate) align with guidelines for 1-chloro-4-fluorobenzene and fluorobenzene derivatives, which emphasize avoiding water-reactive byproducts .
Q. How can purification challenges due to structural isomers or impurities be addressed?
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates halogenated isomers. Recrystallization in ethanol/water mixtures improves crystallinity. For trace impurities, preparative HPLC with UV detection (e.g., 254 nm) ensures high purity (>98%), as validated for drug impurity reference standards .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of halogenation in its synthesis?
Regioselectivity is governed by electronic and steric factors. Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the para position, while steric hindrance from the fluoromethyl group may favor ortho/para chlorination. Computational studies (DFT) on analogous systems, such as 2-chloro-5-fluorobenzaldehyde derivatives, can model substituent effects .
Q. How can conflicting NMR data for structural isomers be resolved?
Triplicate experiments under standardized conditions (solvent, temperature) reduce instrumental variability. Comparing ¹⁹F NMR chemical shifts with databases (e.g., PubChem) clarifies substituent positions. For unresolved contradictions, NOESY or HSQC experiments differentiate spatial arrangements, as applied to benzodiazepine analogs .
Q. What strategies link structural modifications to bioactivity in medicinal chemistry applications?
Systematic SAR studies involve synthesizing derivatives (e.g., varying halogens or fluoromethyl positions) and testing against target enzymes/receptors. For example, trifluoromethylpyridine analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) demonstrate how halogen placement impacts receptor binding. Assays like ELISA or SPR quantify affinity .
Q. How should researchers address discrepancies in synthetic yields across laboratories?
Controlled replication (same reagents, equipment calibration) isolates variables. Investigate solvent purity, trace moisture, or catalyst lot variability. For example, sodium hypochlorite concentration variations in 2,4-dichloro-5-fluorobenzoic acid synthesis directly impact yields. Cross-lab collaborations using shared reference standards improve reproducibility .
Methodological Considerations
- Data Validation : Combine quantitative (HPLC purity) and qualitative (spectral matching) metrics to confirm identity.
- Contradiction Analysis : Apply triangulation (e.g., NMR, MS, XRD) to resolve structural ambiguities, as emphasized in qualitative research frameworks .
- Scale-Up : Transition from milligram to gram-scale synthesis requires optimizing heat transfer and mixing efficiency, critical for exothermic halogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
